molecular formula C14H16N2O2S B11958024 Benzenamine, 4,4'-sulfonylbis[N-methyl- CAS No. 7324-96-1

Benzenamine, 4,4'-sulfonylbis[N-methyl-

Cat. No.: B11958024
CAS No.: 7324-96-1
M. Wt: 276.36 g/mol
InChI Key: QLYUUMLHTCLKGI-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-sulfonylbis[N-methyl- is a chemical compound with the molecular formula C14H16N2O2S. It is characterized by the presence of a sulfone group and two aromatic amine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-sulfonylbis[N-methyl- typically involves the reaction of N-methylbenzenamine with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-sulfonylbis[N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-sulfonylbis[N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-sulfonylbis[N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. The aromatic amine groups can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4,4’-sulfonylbis[N-methyl- is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. The sulfone group enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

CAS No.

7324-96-1

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-methyl-4-[4-(methylamino)phenyl]sulfonylaniline

InChI

InChI=1S/C14H16N2O2S/c1-15-11-3-7-13(8-4-11)19(17,18)14-9-5-12(16-2)6-10-14/h3-10,15-16H,1-2H3

InChI Key

QLYUUMLHTCLKGI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC

Origin of Product

United States

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